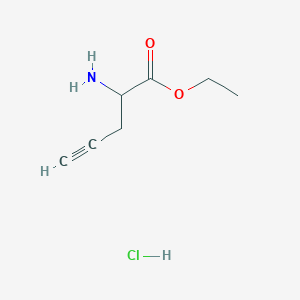

Ethyl 2-aminopent-4-ynoate hydrochloride

Description

Ethyl 2-aminopent-4-ynoate hydrochloride is a hydrochloride salt of an alkyne-containing amino ester. Its molecular formula is C₇H₁₂ClNO₂ (derived from the free base C₇H₁₁NO₂ with HCl addition), and it features a pent-4-ynoate backbone with an amino group at the 2-position and an ethyl ester moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, as noted in its synthesis protocol involving propargyl benzenesulfonate and tetrabutylammonium bromide .

The compound is hygroscopic and requires storage under inert conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name |

ethyl 2-aminopent-4-ynoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h1,6H,4-5,8H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYISGDPENHRWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160009-06-3 | |

| Record name | ethyl 2-aminopent-4-ynoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of ethyl 2-aminopent-4-ynoate hydrochloride involves several steps. One common method includes the reaction of ethyl propiolate with ammonia to form ethyl 2-aminopent-4-ynoate, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 2-aminopent-4-ynoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the triple bond in the compound to a double or single bond.

Substitution: The amino group in the compound can participate in substitution reactions with various reagents.

Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-aminopent-4-ynoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2-aminopent-4-ynoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (S)-3-aminopent-4-ynoate Hydrochloride

- Molecular Formula: C₇H₁₂ClNO₂

- Key Differences: The amino group is at the 3-position instead of the 2-position, and the stereochemistry is specified as (S)-configuration.

- Impact: Altered stereochemistry and amino group placement may influence binding affinity in chiral environments, such as enzyme active sites. This compound is used in peptide synthesis and click chemistry due to its terminal alkyne .

(S)-Mthis compound

- Molecular Formula: C₆H₁₀ClNO₂

- Key Differences : The ethyl ester is replaced with a methyl ester, reducing lipophilicity (logP decreases by ~0.5 units).

- Impact : Shorter ester chains may enhance aqueous solubility but reduce membrane permeability. This variant is employed in resin-bound peptide synthesis .

Ethyl 4-aminobut-2-ynoate Hydrochloride

- Molecular Formula: C₆H₉ClNO₂

- Key Differences: Shorter carbon chain (but-2-ynoate vs. pent-4-ynoate) with an amino group at the 4-position.

- Impact : Reduced chain length may lower steric hindrance, favoring nucleophilic reactions. Applications include intermediates in heterocyclic chemistry .

Functional Analogues

Ethyl (S)-2-aminopent-4-enoate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Key Differences: Contains a double bond (pent-4-enoate) instead of a triple bond.

- Impact : The absence of a terminal alkyne limits its utility in click chemistry. However, the double bond allows for oxidation or cycloaddition reactions, making it relevant in prostaglandin analogs .

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO₄S

- Key Differences : Incorporates a bulky 4-methanesulfonylphenyl group at the 2-position.

- Impact : The aromatic substituent enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets. This compound is explored in kinase inhibitor research .

Biological Activity

Ethyl 2-aminopent-4-ynoate hydrochloride, also known as (2R)-2-amino-pent-4-enoic acid ethyl ester hydrochloride, is an amino acid derivative that exhibits significant biological activity due to its structural features. This compound is gaining attention in the fields of medicinal chemistry and biochemistry for its potential applications in various biochemical processes.

Structural Characteristics

This compound is characterized by a unique structure that includes:

- An amino group which contributes to its reactivity and biological interactions.

- A double bond in the pentenoate chain, enhancing its potential for various chemical reactions.

- An ethyl ester functional group , which plays a crucial role in its solubility and reactivity.

The stereochemistry of this compound is designated as (2R), indicating its specific three-dimensional arrangement, which is essential for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to amino acid metabolism, impacting cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Peptide Synthesis : Due to its amino acid structure, this compound can serve as a building block in peptide synthesis, enabling the creation of biologically active peptides with therapeutic potential.

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

Case Studies

- Synthesis and Characterization : A study demonstrated the synthesis of this compound through several organic reactions, showcasing its potential use as a precursor in synthesizing more complex molecules .

- Biocompatibility Studies : Research involving E. coli showed that this compound could be utilized in biocompatible reactions, leading to the production of essential amino acids like isoleucine and methionine . This highlights its potential role in metabolic engineering.

- Antitumor Activity : In vitro studies indicated that derivatives of this compound might possess antitumor properties, particularly against glioma cells . These findings suggest a need for deeper investigations into its mechanisms of action and therapeutic applications.

The mechanism of action for this compound involves several biochemical pathways:

- The amino group may facilitate interactions with various molecular targets, potentially leading to enzyme inhibition or modulation.

- The double bond in the structure allows for reactive intermediates to form during biochemical reactions, which can influence metabolic pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Aminopropanoic Acid | Similar amino structure | Involved in neurotransmitter synthesis |

| 4-Aminobutyric Acid | Longer carbon chain with amino group | Known as a neurotransmitter (gamma-Aminobutyric acid) |

| Ethyl Glycinate | Ethyl ester of glycine | Used in peptide synthesis |

| L-Alanine | Simple amino acid | Fundamental building block for proteins |

The structural uniqueness of this compound allows it to participate in diverse biochemical reactions, setting it apart from other amino acid derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.